Cationic Propagation Mechanism: PVE Follows an Intramolecular Friedel–Crafts Pathway Instead of Vinyl Addition, Yielding Oligomeric Products (Mₙ ≈ 300) vs. High-Molecular-Weight Polymers from Alkyl Vinyl Ethers
Under cationic polymerization conditions with SnCl₄ coinitiator in dichloromethane at –78 °C, phenyl vinyl ether (PhVE) does not propagate via sequential vinyl addition like alkyl vinyl ethers. NMR analysis of the products revealed that propagation proceeds through intramolecular Friedel–Crafts alkylation between a PhVE-derived carbocation and the phenyl ring of the penultimate unit, generating chromane-type structures and liberating a new carbocation via sec-benzylic ether cleavage [1]. This mechanistic diversion caps the molecular weight: after 6 h, PhVE reached 100% conversion but gave only Mₙ = 0.3 × 10³ (Mw/Mₙ = 2.19), whereas alkyl vinyl ethers such as isobutyl vinyl ether (IBVE) readily achieve Mₙ > 10⁴ under comparable living cationic conditions [1][2]. Blocking the ortho-positions of the phenyl ring (as in 2,4,6-trimethylphenyl vinyl ether) suppresses the Friedel–Crafts side reaction and restores vinyl-addition propagation, enabling living polymerization with controlled molecular weight [1].
| Evidence Dimension | Cationic polymerization propagation mechanism and resulting polymer molecular weight |
|---|---|
| Target Compound Data | Phenyl vinyl ether (PhVE): Propagation via intramolecular Friedel–Crafts alkylation; Mₙ = 0.3 × 10³, Mw/Mₙ = 2.19 (100% conversion, 6 h, SnCl₄, CH₂Cl₂, –78 °C) [1] |
| Comparator Or Baseline | Alkyl vinyl ethers (e.g., isobutyl vinyl ether): Propagation via sequential vinyl addition; typical Mₙ > 10⁴ under living cationic conditions [2] |
| Quantified Difference | PVE produces oligomers (degree of polymerization on the order of ~3) vs. polymers with DP > 100 for alkyl vinyl ethers; molecular weight difference is approximately 30–100 fold lower [1][2] |
| Conditions | Cationic polymerization with SnCl₄ coinitiator in dichloromethane at –78 °C; product analysis by ¹H NMR and SEC [1] |
Why This Matters
Any user intending to polymerize PVE cationically must anticipate oligomeric chromane-type products instead of linear poly(vinyl ether)s, making PVE unsuitable as a drop-in replacement for alkyl vinyl ethers in high-MW homopolymer applications but potentially valuable for synthesizing structurally unique oligomers or step-growth networks.
- [1] Asakawa, T.; Kanazawa, A.; Aoshima, S. Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules 2020, 53 (16), 6887–6897. DOI: 10.1021/acs.macromol.0c01351. View Source
- [2] Aoshima, S.; Higashimura, T. Living cationic polymerization of vinyl ethers with a functional group. Prog. Polym. Sci. 1993, 18, 501–548. (Representative alkyl vinyl ether living polymerization benchmark.) View Source
